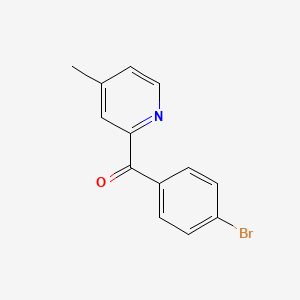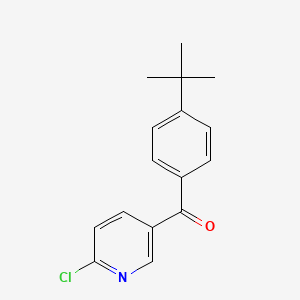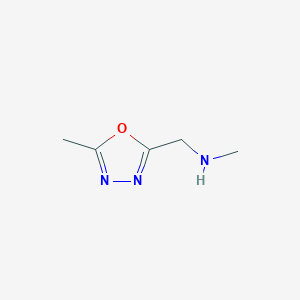
N-Metil-1-(5-metil-1,3,4-oxadiazol-2-IL)metanamina
Descripción general
Descripción
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Aplicaciones Científicas De Investigación
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through the nitrogen atoms present in its structure , but the exact nature of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects . Therefore, it is plausible that this compound could affect multiple pathways, but specific details are currently lacking.
Result of Action
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been noted for its potential interactions with enzymes involved in metabolic processes, although specific enzymes and the nature of these interactions require further elucidation . The compound’s structure allows it to participate in nucleophilic alkylation reactions, which are crucial in the synthesis of various biochemical compounds .
Cellular Effects
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that oxadiazole derivatives, including N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine, can exhibit anticancer activity by affecting the proliferation of cancer cells . The compound’s impact on cellular metabolism is also significant, as it can alter metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways . Additionally, the compound’s ability to participate in nucleophilic alkylation reactions further underscores its role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, although specific data on N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in its use in animal models .
Metabolic Pathways
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s structure allows it to participate in reactions that alter metabolic flux and metabolite levels, influencing overall cellular metabolism . Specific enzymes involved in its metabolism include those that catalyze nucleophilic alkylation reactions .
Transport and Distribution
Within cells and tissues, N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of N-methylhydrazinecarboxamide with a suitable carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups introduced at the oxadiazole ring.
Comparación Con Compuestos Similares
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBBIDQROEAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651035 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-27-8 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


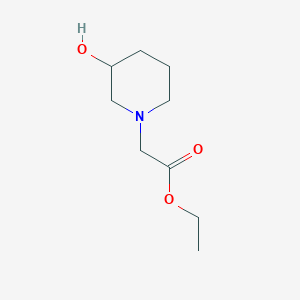
![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)
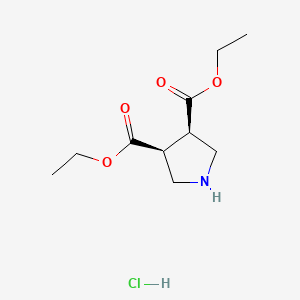


![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)

![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)

